molecular formula C19H25N3O4S B2797203 Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate CAS No. 1021265-23-5

Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate

Cat. No. B2797203
CAS RN: 1021265-23-5
M. Wt: 391.49
InChI Key: GGSVEDPFTADANJ-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals. It also contains a thiazolo[3,2-a]pyrimidin-3-yl group, which is a heterocyclic compound containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures often undergo reactions at the ester group or at the heterocyclic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of an ester group could make the compound more polar, affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Derivatives

  • Preparation and Reactivity : This compound has been used in the preparation of various heterocyclic systems. For instance, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a related compound, is synthesized and transformed into other heterocyclic systems through reactions with different reagents. These compounds have exhibited notable biocidal properties against bacteria and fungi (Youssef et al., 2011).

  • Synthesis of Derivatives : Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been synthesized by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives. These compounds form the basis for synthesizing a range of heterocyclic compounds with potential biological activities (Mohamed, 2014; Mohamed, 2021).

Biological Activities

  • Antimicrobial Properties : Compounds synthesized from similar structures have shown promising antimicrobial activity. For example, new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties exhibited notable activity against Staphylococcus aureus (Sirakanyan et al., 2015).

  • Antioxidant and Antimicrobial Activity : Thiazolopyrimidine derivatives have been synthesized with potential antioxidant and antimicrobial activities. These compounds were produced using Biginelli reaction and tested for their biological properties, showing moderate to good efficacy (Youssef & Amin, 2012).

Potential Therapeutic Applications

  • Hypoglycemic Agents : N-(pyrimidin-4-yl)thiazol-2-amine derivatives synthesized from similar structures have been evaluated as glucokinase activators and found to be potent dual-acting hypoglycemic agents, showing efficacy in reducing glucose levels in mice (Song et al., 2011).

  • Synthesis of Piperidine Substituted Benzothiazole Derivatives : Related research involving the synthesis of piperidine-substituted benzothiazole derivatives has indicated potential antibacterial and antifungal activities, demonstrating the diverse therapeutic applications of these compounds (Shafi, Rajesh, & Senthilkumar, 2021).

properties

IUPAC Name

ethyl 1-[2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-2-26-18(25)12-6-8-21(9-7-12)16(23)10-13-11-27-19-20-15-5-3-4-14(15)17(24)22(13)19/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVEDPFTADANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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